Razoxane

説明

IUPAC Nomenclature and Systematic Naming Conventions

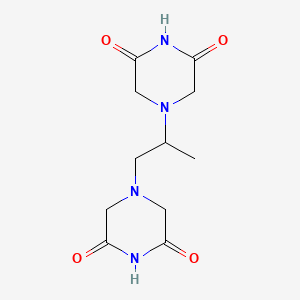

Razoxane is systematically named 4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its bis-dioxopiperazine core, where two piperazine-2,6-dione rings are connected via a propyl bridge. The numbering begins at the nitrogen atom of the piperazine ring, with substituents prioritized based on functional group hierarchy. Alternative names include 1,2-bis(3,5-dioxopiperazin-1-yl)propane and 4,4′-propylenedi-2,6-piperazinedione , both emphasizing the compound’s symmetrical bis-dioxopiperazine architecture.

Molecular Formula and Weight

This compound has the molecular formula $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$, confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 268.27 g/mol , calculated from the atomic masses of its constituent atoms: carbon (48.50%), hydrogen (5.97%), nitrogen (20.89%), and oxygen (23.64%). Experimental density measurements range from 1.2576 g/cm³ (estimated) to values consistent with crystalline forms observed in X-ray studies.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$ |

| Molecular weight | 268.27 g/mol |

| Density | 1.2576 g/cm³ (estimate) |

| Melting point | 193°C |

Stereochemical Configuration and Enantiomeric Forms

This compound exists as a racemic mixture of two enantiomers: dexthis compound ($$(+)-(S)$$-enantiomer) and levthis compound ($$(-)-(R)$$-enantiomer). The chiral center resides at the bridging carbon atom of the propyl group (C7 in the IUPAC name). Despite its stereochemical complexity, this compound’s biological activity primarily stems from dexthis compound, which exhibits cardioprotective properties. The enantiomers share identical connectivity but differ in spatial arrangement, as evidenced by their distinct optical rotations and circular dichroism spectra.

The InChIKey (BMKDZUISNHGIBY-UHFFFAOYSA-N) encodes this compound’s connectivity but not its stereochemistry, reflecting its racemic nature. Enantiomeric separation is achievable via chiral chromatography, with dexthis compound showing higher affinity for metal ion chelation due to its stereoelectronic properties.

X-ray Crystallography and 3D Conformational Analysis

X-ray crystallography reveals this compound’s planar bis-dioxopiperazine core and cisoid conformation of the propyl bridge (N–C–C–N torsion angle: 53.3°). In the platinum(II) complex cis-PtCl₂(this compound) , the ligand coordinates via tertiary nitrogen atoms (Pt–N bond lengths: 2.080–2.095 Å), retaining its intact dioxopiperazine rings. The crystal system is monoclinic (space group $$ P2_1/c $$) with unit cell parameters $$ a = 9.165 \, \text{Å} $$, $$ b = 16.573 \, \text{Å} $$, $$ c = 10.984 \, \text{Å} $$, and $$ \beta = 114.60^\circ $$. Intermolecular hydrogen bonds between imide NH and carbonyl oxygen atoms (N–H···O: 3.11 Å, 158°) stabilize a zig-zag sheet structure.

3D conformational analysis highlights flexibility in the propyl bridge, enabling adaptation to metal coordination sites. Powder X-ray diffraction (PXRD) studies demonstrate that this compound’s conformational landscape is influenced by crystal packing forces, with distinct patterns observed for racemic versus enantiopure forms.

Comparative Structural Analysis with Bis-Dioxopiperazine Derivatives

This compound belongs to the bis-dioxopiperazine family, characterized by two piperazine-2,6-dione rings linked by an alkylene bridge. Key structural comparisons include:

- ICRF-154 : A hydrolyzed derivative lacking one dioxopiperazine ring, formed under basic conditions. Unlike this compound, ICRF-154 cannot chelate metal ions effectively due to reduced denticity.

- Sobuzoxane (MST-16) : A prodrug with $$ N $$-isobutyloxycarbonyloxymethyl substituents, enhancing oral bioavailability. Its bulkier side chains alter topoisomerase II inhibition kinetics compared to this compound.

- Bimolane : A structural analog with a tetramethylene bridge, exhibiting similar antineoplastic activity but distinct metabolic pathways.

This compound’s propyl bridge optimizes steric and electronic interactions with topoisomerase II, distinguishing it from longer-chain derivatives like bimolane. The compound’s ability to resist hydrolysis under acidic conditions further differentiates it from ICRF-154, making it a stable scaffold for metal complexation.

Structure

3D Structure

特性

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020733 | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-67-1, 21416-87-5 | |

| Record name | Razoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razoxane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

化学反応の分析

科学研究への応用

ラゾキサンは、幅広い科学研究への応用があります。

科学的研究の応用

Antineoplastic Applications

Mechanism of Action : Razoxane exerts its antitumor effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts cancer cell proliferation, making it a valuable agent in cancer therapy.

Clinical Studies :

- A phase II study demonstrated that this compound improved overall survival in patients with renal cell carcinoma, with a median survival of 7.3 months .

- In a rat osteosarcoma model, this compound showed significant antimetastatic effects when administered early in the treatment regimen, prolonging median survival time compared to control groups .

Table 1: Summary of Clinical Findings on this compound in Cancer Treatment

Cardioprotection

This compound is recognized for its cardioprotective properties, particularly against the cardiotoxic effects of anthracycline chemotherapy agents. This application is critical for preserving cardiac function in patients undergoing cancer treatment.

Mechanism : The cardioprotective effect is attributed to this compound's ability to chelate free iron, thereby reducing oxidative stress and free radical formation associated with anthracycline-induced cardiomyopathy .

Treatment of Psoriasis

This compound has been investigated for its efficacy in treating severe psoriasis, especially in patients resistant to conventional therapies such as methotrexate or PUVA (psoralen plus ultraviolet A).

Clinical Findings :

- In a study involving 36 psoriatic patients, this compound was found to be effective with minimal side effects, primarily neutropenia which was manageable .

- Patients showed significant improvement within 8-10 weeks of treatment.

Table 2: Efficacy of this compound in Psoriasis Treatment

| Patient Group | Treatment Duration | Response Rate | Side Effects |

|---|---|---|---|

| Psoriatic Patients | 8-10 weeks | 60% improvement | Neutropenia (manageable) |

Other Potential Applications

This compound's versatility extends beyond oncology and dermatology:

- Angiogenesis Inhibition : It has been noted for its potential to inhibit angiogenesis, making it a candidate for treating conditions like Kaposi's sarcoma associated with HIV/AIDS .

- Hepatoprotection : Research indicates that this compound may protect against liver injury induced by acetaminophen and other hepatotoxic agents .

- Mucositis Prevention : It has shown promise in preventing mucositis, a common side effect of chemotherapy .

作用機序

類似化合物との比較

Dexrazoxane (ICRF-187)

Structural Relationship : Dexthis compound is the (+)-(S)-enantiomer of racemic this compound .

Key Findings :

Probimane

Structural Relationship: Probimane is a morpholino-methyl derivative of this compound, synthesized in China .

Key Findings :

- Probimane outperforms this compound in Lewis lung carcinoma models, especially with combination therapies (e.g., 73.2% tumor inhibition with bleomycin vs. 41.5% for this compound alone) .

Other Bisdioxopiperazines

- ICRF-154/192 : Homologues of this compound with reduced activity . ICRF-154 shows weak iron-chelation properties and negligible clinical utility .

Mechanistic and Clinical Contrasts

Antiangiogenic Effects

Iron Chelation

Combination Therapies

- This compound + Radiotherapy : Harmful in lung cancer but beneficial in chondrosarcomas (60 Gy + this compound: 75% response rate) .

- This compound + Chemotherapy : Synergistic with bleomycin (73.2% tumor inhibition) but antagonistic at high doses .

Data Tables

生物活性

Razoxane, also known as ICRF-159, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mutagenic properties, anti-metastatic effects, and its role in combination therapies for various cancers.

This compound exhibits several mechanisms that contribute to its biological activity:

- Topoisomerase II Inhibition : this compound is known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

- Chelation Properties : The compound acts as a chelating agent for divalent cations, which may help mitigate oxidative stress induced by chemotherapeutic agents like doxorubicin. This property is particularly relevant in reducing cardiotoxicity associated with anthracycline treatments .

- Anti-Angiogenic Effects : Early studies indicated that this compound could normalize blood vessels within tumors, potentially enhancing the efficacy of concurrent therapies by improving drug delivery . It has been suggested that this effect is mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells .

Mutagenic Activity

The mutagenic potential of this compound was assessed using various assays:

- Salmonella/microsome Assay : this compound did not increase mutation frequency at concentrations up to 5000 µg/plate, indicating a lack of direct mutagenicity .

- Micronucleus Assay : In mice treated with this compound, an increase in micronucleated polychromatic erythrocytes was observed, suggesting some cytotoxic effects on bone marrow cells .

- Metaphase Assay : this compound induced abnormal chromosome condensation and structural aberrations in Chinese hamsters, indicating potential genotoxic effects at higher doses (up to 500 mg/kg) .

Clinical Efficacy and Case Studies

This compound has been evaluated in various clinical settings, particularly for soft tissue sarcomas (STS) and other malignancies:

- Soft Tissue Sarcomas : A study involving 21 patients treated with this compound and vindesine showed promising results. The median number of new metastases after 6 months was significantly lower in the treatment group compared to controls (0 vs. 4.5) . Furthermore, progression-free survival at 6 months was 71% in the treatment group versus 23% in controls (p<0.001) .

- Acute Myeloid Leukemia : There have been reports of acute myeloid leukemia developing after this compound therapy, highlighting the need for careful monitoring of hematological parameters during treatment .

Summary of Findings

| Study Type | Findings |

|---|---|

| Salmonella Assay | No increase in mutation frequency at high doses |

| Micronucleus Assay | Increased micronucleated cells observed in treated mice |

| Metaphase Assay | Induction of chromosome aberrations at high doses |

| Soft Tissue Sarcoma Study | Significant reduction in new metastases and improved progression-free survival |

| Acute Myeloid Leukemia Cases | Two reported cases post-treatment indicate potential hematological risks |

Q & A

Q. Methodological Notes

- Chromosomal studies : Prioritize G2/M-synchronized cells for metaphase analysis .

- Clinical trial design : Use sequential analysis (Pocock-Simon method) for survival endpoints and early termination rules .

- Toxicity screening : Monitor leukopenia (WBC <2000×10⁹/L) and micronuclei in preclinical toxicity trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。